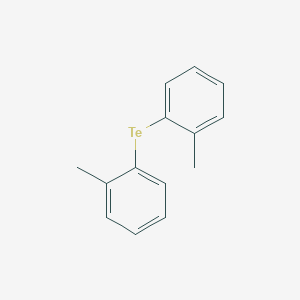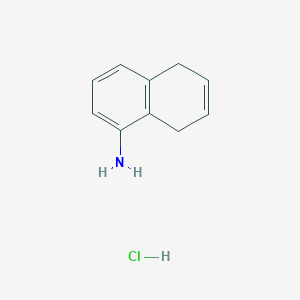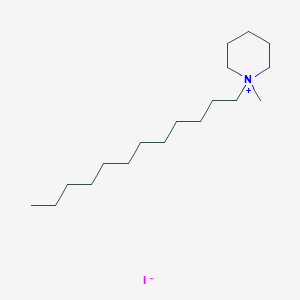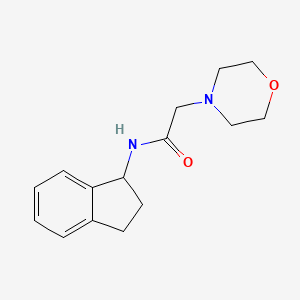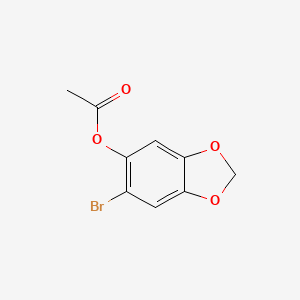
Diethyl 2,3-dihydroxybutanedioate;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a diester of tartaric acid and is commonly used in organic synthesis and various industrial applications . This compound is characterized by its two ethyl ester groups and two hydroxyl groups, making it a versatile reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dihydroxybutanedioate can be synthesized through the esterification of tartaric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods
In industrial settings, the production of diethyl 2,3-dihydroxybutanedioate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield diethyl oxaloacetate.
Reduction: Reduction of the ester groups can produce diethyl 2,3-dihydroxybutanol.
Substitution: Substitution reactions can lead to the formation of various esters and amides.
Scientific Research Applications
Diethyl 2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2,3-dihydroxybutanedioate involves its ability to participate in various chemical reactions due to the presence of reactive ester and hydroxyl groups. These functional groups allow the compound to act as a nucleophile or electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Diethyl oxalate: Similar in structure but lacks hydroxyl groups.
Diethyl malonate: Contains two ester groups but has a different carbon backbone.
Diethyl succinate: Similar ester groups but lacks hydroxyl groups.
Uniqueness
Diethyl 2,3-dihydroxybutanedioate is unique due to its combination of ester and hydroxyl groups, which provide versatility in chemical reactions. This dual functionality makes it a valuable reagent in asymmetric synthesis and other organic transformations .
Properties
CAS No. |
13454-52-9 |
|---|---|
Molecular Formula |
C8H16N2O12 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
diethyl 2,3-dihydroxybutanedioate;nitric acid |
InChI |
InChI=1S/C8H14O6.2HNO3/c1-3-13-7(11)5(9)6(10)8(12)14-4-2;2*2-1(3)4/h5-6,9-10H,3-4H2,1-2H3;2*(H,2,3,4) |
InChI Key |
HVTQYUQURADVRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)
